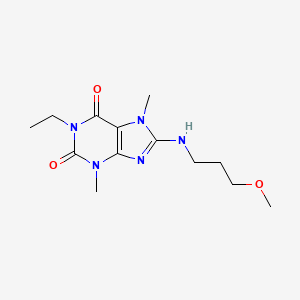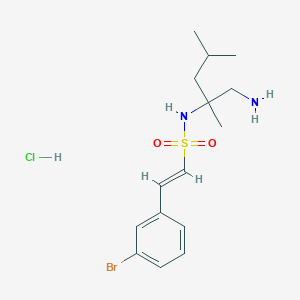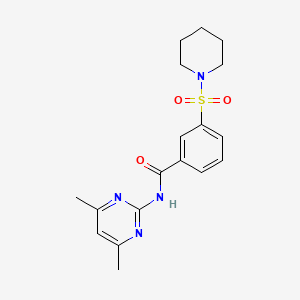![molecular formula C12H12Cl3NO5 B2400573 (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate CAS No. 1260832-02-7](/img/new.no-structure.jpg)
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely known for their applications in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate typically involves the reaction of 3-methoxyphenol with a suitable carbamoyl chloride derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbamate group can be reduced to form an amine derivative.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate.
Reduction: Formation of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving carbamates. It can also serve as a model compound for studying the metabolism and degradation of carbamates in living organisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may allow for the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate involves the inhibition of specific enzymes, such as acetylcholinesterase. The carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This inhibition disrupts the normal function of the enzyme, resulting in the accumulation of acetylcholine and subsequent physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl) N-[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamate
- (3-methoxyphenyl) N-[2-(dichloromethyl)-1,3-dioxolan-2-yl]carbamate
- (3-methoxyphenyl) N-[2-(chloromethyl)-1,3-dioxolan-2-yl]carbamate
Uniqueness
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
1260832-02-7 |
|---|---|
Molecular Formula |
C12H12Cl3NO5 |
Molecular Weight |
356.58 |
IUPAC Name |
(3-methoxyphenyl) N-[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamate |
InChI |
InChI=1S/C12H12Cl3NO5/c1-18-8-3-2-4-9(7-8)21-10(17)16-12(11(13,14)15)19-5-6-20-12/h2-4,7H,5-6H2,1H3,(H,16,17) |
InChI Key |
VRFBQNFWNLIHJE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC(=O)NC2(OCCO2)C(Cl)(Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2400493.png)
![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
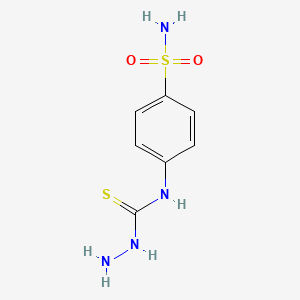
![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)
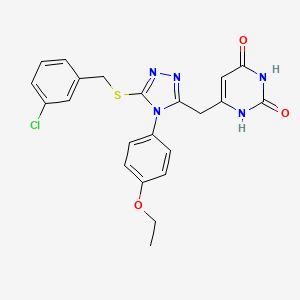
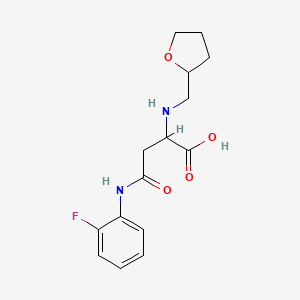
![3-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B2400502.png)

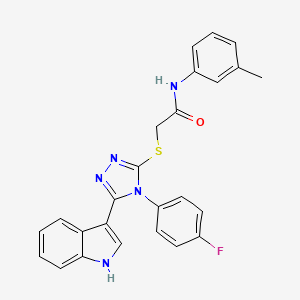
![methyl N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2400507.png)
